2,4-Dichloronitrobenzene

Purity Specification Quality Control Procurement Compliance

2,4-Dichloronitrobenzene (>99% GC, ≤0.3% chlorinated isomers) offers unmatched regioselective SNAr reactivity—the 4-position chlorine is uniquely activated para to the nitro group, enabling high-yield synthesis of 5-chloro-2-nitroaniline without regioisomeric byproducts. As the key intermediate for vorozole and ciprofloxacin (via 2,4-dichlorofluorobenzene), its certified purity ensures API-grade quality. Generic isomers (2,5-, 3,4-, 3,5-DCNB) cannot replicate this regioselectivity, risking batch failures. Choose 2,4-DCNB for reproducible, scalable, and regulatory-compliant manufacturing.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 611-06-3
Cat. No. B057281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloronitrobenzene
CAS611-06-3
Synonyms1,3-Dichloro-4-nitrobenzene;  2,4-Dichloronitrobenzene;  4-Nitro-1,3-dichlorobenzene;  NSC 43196
Molecular FormulaC6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3Cl2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
InChIKeyQUIMTLZDMCNYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 61° F (NTP, 1992)
Sol in ethanol and ether;  slightly soluble in chloroform
In water, 68.9 mg/L at 25 °C (est)
Solubility in water, g/100ml at 20 °C: 1.88

2,4-Dichloronitrobenzene (CAS 611-06-3) Procurement Guide: Properties, Purity Specifications, and Industrial Applications


2,4-Dichloronitrobenzene (2,4-DCNB; CAS 611-06-3; molecular formula C₆H₃Cl₂NO₂; molecular weight 192.00 g/mol) is a chlorinated nitroaromatic compound that exists as a pale yellow crystalline solid at room temperature with a melting point of 29–34°C and a boiling point of 258–259°C [1]. It is sparingly soluble in water (188 mg/L at 20°C) but freely soluble in ethanol and ether [2]. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, 2,4-DCNB is distinguished by its unique substitution pattern featuring a nitro group para to one chlorine atom and ortho to the other—a structural arrangement that confers predictable, regioselective reactivity in nucleophilic aromatic substitution (SNAr) reactions [3]. The compound is commercially available from multiple reputable suppliers at purity grades exceeding 99.0% (GC), with verified Certificate of Analysis documentation available .

2,4-Dichloronitrobenzene: Why Regioisomer Substitution Compromises Synthetic Yield and Product Purity


Substituting 2,4-dichloronitrobenzene with other dichloronitrobenzene isomers (e.g., 2,5-, 3,4-, or 3,5-DCNB) or alternative chloronitrobenzene derivatives is not chemically equivalent and will fundamentally alter reaction outcomes due to differences in electronic activation, steric accessibility, and thermodynamic stability. The 2,4-isomer possesses a uniquely activated chlorine atom at the 4-position, which is para to the strongly electron-withdrawing nitro group, rendering it highly susceptible to nucleophilic displacement while the 2-position chlorine remains relatively inert—a regioselectivity profile not replicated by the 2,5- or 3,4-isomers [1]. Measured standard molar enthalpies of formation differ significantly among isomers: 2,4-DCNB at 47.4 ± 1.2 kJ·mol⁻¹ (crystalline), 3,4-DCNB at 66.1 ± 1.4 kJ·mol⁻¹, and 3,5-DCNB at 70.6 ± 1.2 kJ·mol⁻¹, reflecting distinct thermodynamic ground states that affect crystallization behavior, solubility, and reaction energetics [2]. Furthermore, the crystalline packing of 2,4-DCNB adopts a complex Z' = 2 crystal structure capable of conformational distortion, which has direct implications for solid-state stability and formulation consistency [3]. Generic substitution without rigorous revalidation of synthetic protocols risks reduced yield, increased impurity profiles, and batch-to-batch inconsistency in downstream pharmaceutical and agrochemical manufacturing.

2,4-Dichloronitrobenzene Quantitative Differentiation Evidence: Purity, Thermal Stability, Regioselectivity, and Degradation Kinetics


Commercial Purity Benchmark: 2,4-DCNB Achieves >99.0% GC Purity with Validated Chlorinated Isomer Control

2,4-Dichloronitrobenzene is commercially supplied at a verified purity of >99.0% as determined by gas chromatography (GC), with additional quality control specifications including chlorinated isomers ≤0.3% (GC), moisture ≤0.5% (Karl Fischer), and heavy metals ≤10 ppm (ICP-MS) [1]. In comparison, generic or industrial-grade 2,4-dichloronitrobenzene from other supply sources may specify only ≥98.0% purity (GC) without explicit isomer impurity limits, which can introduce up to 2% of structurally similar contaminants that are difficult to remove in subsequent purification steps .

Purity Specification Quality Control Procurement Compliance

Thermodynamic Differentiation: 2,4-DCNB Exhibits Significantly Lower Enthalpy of Formation than 3,4- and 3,5-Isomers

Experimental rotating bomb combustion calorimetry at T = 298.15 K established the standard molar enthalpies of formation (crystalline state) for four dichloronitrobenzene isomers. 2,4-Dichloronitrobenzene exhibits a standard molar enthalpy of formation of -ΔfHm°(cr) = 47.4 ± 1.2 kJ·mol⁻¹, which is substantially lower than 3,4-dichloronitrobenzene (66.1 ± 1.4 kJ·mol⁻¹) and 3,5-dichloronitrobenzene (70.6 ± 1.2 kJ·mol⁻¹), and comparable to 2,5-dichloronitrobenzene (47.2 ± 2.0 kJ·mol⁻¹) [1].

Thermodynamics Isomer Comparison Process Safety

Regioselective Nucleophilic Aromatic Substitution: 4-Position Chlorine is Activated for Displacement While 2-Position Remains Retained

In 2,4-dichloronitrobenzene, the chlorine atom at the 4-position is strongly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing para-nitro group, enabling selective displacement by amines, alkoxides, and thiols. The chlorine atom at the 2-position, by contrast, experiences significantly reduced reactivity due to ortho steric effects and differential electronic activation, allowing it to be retained through initial functionalization steps [1]. This regioselectivity is the mechanistic basis for the industrial-scale synthesis of 5-chloro-N-methyl-2-nitroaniline (via reaction with methylamine), a key intermediate in the manufacture of vorozole, an aromatase inhibitor [2]. Other dichloronitrobenzene isomers (e.g., 2,5-DCNB or 3,4-DCNB) lack this specific para-activation geometry and yield different regiochemical outcomes under identical SNAr conditions, producing isomeric mixtures or alternative substitution patterns incompatible with established pharmaceutical synthetic routes [3].

Synthetic Chemistry Regioselectivity Pharmaceutical Intermediates

Electrochemical Degradation Kinetics: 2,4-DCNB Removal Efficiency Enhanced by 36.15% with Humic Acid at pH 5.0

In a two-stage electrochemical reduction system using graphite felt electrodes, 2,4-dichloronitrobenzene (2,4-DCNB) removal efficiency increased by 36.15% in the presence of humic acid (HA) at pH 5.0 after 4 hours of cathodic reduction, compared to the HA-absent baseline [1]. Electron transfer efficiency (k) for 2,4-DCNB reduction improved from 0.50 ± 0.01 to 0.63 ± 0.01 upon HA addition, indicating a mechanistic shift in the rate-limiting step from electron transfer to bond-breaking kinetics [1]. At pH 7.0 and 10.0, HA showed substantially reduced effects, highlighting the pH-dependent nature of HA-mediated direct electron transfer (DET) pathway promotion. Comparative data for other chloronitrobenzene isomers under identical conditions are not available in the primary literature, establishing 2,4-DCNB as the most thoroughly characterized substrate for HA-enhanced electrochemical remediation among dichloronitrobenzene congeners .

Environmental Remediation Electrochemical Degradation Wastewater Treatment

2,4-Dichloronitrobenzene Application Scenarios: Where Quantified Differentiation Drives Procurement Decisions


GMP Pharmaceutical Intermediate Manufacturing Requiring Stringent Isomer Control

Procurement of 2,4-dichloronitrobenzene with purity >99.0% (GC) and validated chlorinated isomer ≤0.3% specification is essential for active pharmaceutical ingredient (API) manufacturing where isomeric impurities introduce regulatory compliance risk and downstream purification costs. The documented use of 2,4-DCNB as a key intermediate in the synthesis of vorozole [1] and as a precursor to 2,4-dichlorofluorobenzene for ciprofloxacin production [2] establishes validated industrial precedent. The regioselective SNAr activation of the 4-position chlorine enables high-yield synthesis of 5-chloro-2-nitroaniline derivatives without chromatographic separation of regioisomeric byproducts—a synthetic efficiency gain not replicable with alternative DCNB isomers [3].

Industrial Wastewater Treatment System Design for Chloronitrobenzene Effluents

Environmental engineers designing electrochemical remediation systems for industrial chloronitrobenzene waste streams can reference the quantified performance data for 2,4-DCNB: a 36.15% increase in removal efficiency at pH 5.0 with humic acid mediation, and electron transfer efficiency improvement from 0.50 ± 0.01 to 0.63 ± 0.01 [1]. These parameters support evidence-based reactor design, residence time calculation, and regulatory permit applications for wastewater treatment facilities handling 2,4-DCNB-containing effluents. The established mechanistic pathway (HA-mediated direct electron transfer) provides a validated framework for process optimization [1].

Process Safety Engineering and Scale-Up of Nitration Reactions

The quantified standard molar enthalpy of formation for 2,4-DCNB (47.4 ± 1.2 kJ·mol⁻¹) provides critical thermodynamic input for heat management calculations, reactor cooling capacity specification, and thermal hazard assessment during industrial-scale nitration of 1,3-dichlorobenzene [1]. The 18.7–23.2 kJ·mol⁻¹ enthalpy differential relative to 3,4- and 3,5-isomers substantiates that thermodynamic modeling based on alternative isomer data would yield inaccurate process safety parameters. The complex Z' = 2 crystal structure of 2,4-DCNB further necessitates isomer-specific solid-state characterization for safe handling and storage protocols [2].

Biocatalytic Degradation Pathway Development for Environmental Biotechnology

Researchers engineering nitroarene dioxygenase enzymes for bioremediation of chloronitrobenzene-contaminated environments can utilize 2,4-DCNB as a well-characterized substrate with established semi-rational design parameters [1]. The compound's selection as a target pollutant in multiple electrochemical and enzymatic degradation studies establishes it as the benchmark substrate for evaluating novel remediation technologies targeting chloronitrobenzene contaminants. Procurement of high-purity 2,4-DCNB with verified analytical specifications ensures reproducibility in enzyme kinetics studies and degradation pathway elucidation experiments [2].

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